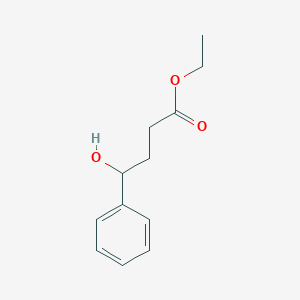

Ethyl 4-hydroxy-4-phenylbutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-hydroxy-4-phenylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIBZVQXJULPCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Synthesis of Ethyl 4-hydroxy-4-phenylbutanoate

This guide serves as a technical reference for Ethyl 4-hydroxy-4-phenylbutanoate (CAS 111636-13-6), a chiral building block distinct from the more common ACE-inhibitor intermediate, Ethyl 2-hydroxy-4-phenylbutanoate.

Executive Summary

This compound is a gamma-hydroxy ester used primarily as a precursor for chiral 1,3-diamines and substituted

Critical Advisory: Researchers must distinguish this compound from its structural isomer, Ethyl 2-hydroxy-4-phenylbutanoate (HPBE), a key intermediate for Enalapril. Unlike the 2-hydroxy variant, the 4-hydroxy isomer possesses a high propensity for intramolecular cyclization to form 5-phenyl-

Part 1: Chemical Identity & Structural Analysis

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 4-Hydroxy-4-phenylbutyric acid ethyl ester; |

| CAS Number | 111636-13-6 (Racemic) / 125639-64-7 (S-Enantiomer) |

| Molecular Formula | |

| Molecular Weight | 208.25 g/mol |

| SMILES | CCOC(=O)CCC(O)C1=CC=CC=C1 |

| Structural Class |

Structural Isomerism Alert

The similarity in naming conventions often leads to procurement errors.

-

Target Compound (C4-OH): Hydroxyl is benzylic (adjacent to the phenyl ring). Unstable toward lactonization.

-

Common Isomer (C2-OH): Hydroxyl is

to the ester. Stable; used for ACE inhibitors.

Part 2: Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for the racemic mixture.

Physical Properties

| Property | Value / Range | Condition / Note |

| Physical State | Viscous Liquid | Colorless to pale yellow oil |

| Boiling Point | 315°C (Predicted) | Warning: Likely decomposes/lactonizes >150°C. Distill only under high vacuum (<1 mmHg). |

| Density | At 20°C | |

| Flash Point | >110°C | Closed Cup (Estimated) |

| Vapor Pressure | At 25°C (Low volatility) |

Solubility & Lipophilicity

| Parameter | Value | Implications for Extraction |

| LogP (Octanol/Water) | 2.15 - 2.50 | Moderately lipophilic. Extract with EtOAc or DCM. |

| Water Solubility | Low (< 1 mg/mL) | Forms emulsions easily due to amphiphilic nature. |

| pKa (Hydroxyl) | ~14.8 | Benzylic alcohol; deprotonation requires strong bases (NaH). |

| pKa ( | ~24.5 | Ester enolate formation requires LDA/LiHMDS at -78°C. |

Stability & Reactivity (The Lactonization Pathway)

The defining characteristic of this molecule is the equilibrium between the open-chain ester and the cyclic lactone.

-

Thermodynamic Driver: Formation of a stable 5-membered furanone ring.

-

Catalysts: Acidic media (pH < 4), high heat (>100°C), or prolonged storage in protic solvents.

-

Prevention: Store in aprotic solvents (THF, Hexane) at 4°C with trace base (e.g.,

) if strictly necessary to maintain the ester form.

Figure 1: The acid-catalyzed cyclization pathway. To preserve the ethyl ester, avoid acidic workups.

Part 3: Synthesis & Experimental Protocols

Synthesis Strategy

The most robust route is the chemoselective reduction of Ethyl 4-oxo-4-phenylbutanoate (Friedel-Crafts product of benzene and succinic anhydride derivative).

Protocol: Chemoselective Reduction (NaBH4)

Objective: Reduce the ketone at C4 without hydrolyzing the ester at C1.

Reagents:

-

Precursor: Ethyl 4-oxo-4-phenylbutanoate (1.0 eq)

-

Reductant: Sodium Borohydride (

, 0.5 eq) -

Solvent: Absolute Ethanol (0.2 M concentration)

-

Quench: Saturated

Step-by-Step Workflow:

-

Dissolution: Dissolve Ethyl 4-oxo-4-phenylbutanoate in absolute ethanol under

atmosphere. Cool to 0°C (Ice bath).-

Why? Low temperature prevents transesterification and suppresses ester reduction.

-

-

Addition: Add

portion-wise over 20 minutes.-

Observation: Mild gas evolution (

).

-

-

Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Target: Disappearance of the ketone spot (

).

-

-

Quench: Carefully add sat.

solution.-

Critical: Do NOT use HCl. Acidification will trigger immediate lactonization to 5-phenylbutyrolactone.

-

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

-

Purification: Dry over

. Concentrate in vacuo at <40°C.-

Result: Colorless oil.[] Yield typically 85-92%.

-

Protocol: Asymmetric Synthesis (Biocatalytic)

For drug development requiring high enantiomeric excess (ee), biocatalytic reduction is superior to chemical reduction.

-

Biocatalyst: Rhodotorula rubra or engineered Ketoreductases (KREDs).

-

Cofactor: NADPH with Glucose Dehydrogenase (GDH) recycling.[2][3]

-

Reference Standard: See RSC Advances for biotransformation kinetics [1].

Figure 2: Synthetic routes comparing chemical reduction vs. enzymatic resolution.

Part 4: Analytical Characterization

To validate the identity and purity of the synthesized compound, use the following parameters.

1H-NMR (400 MHz, CDCl3)

- 7.25-7.40 (m, 5H): Phenyl aromatic protons.

- 4.75 (t, 1H): Benzylic proton (-CH OH). Diagnostic peak.

- 4.15 (q, 2H): Ethyl ester methylene (-OCH2 CH3).

-

2.40 (t, 2H):

-

2.05-2.20 (m, 2H):

- 1.25 (t, 3H): Ethyl ester methyl.

HPLC Method (Chiral Separation)

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times (Approx):

-

(R)-Enantiomer: ~13.9 min

-

(S)-Enantiomer: ~14.6 min (Source: RSC Advances [1]).

-

References

-

Royal Society of Chemistry (RSC). Synthesis of enantiomerically pure diamines via biotransformation.[4] (Discusses the reduction of keto-esters to 4-hydroxy-4-phenylbutanoate).

-

PubChem Compound Summary. Ethyl 4-oxo-4-phenylbutanoate (Precursor).

-

BLD Pharm. this compound Product Entry (CAS 111636-13-6). [5][6][7][8][9][10]

-

Sigma-Aldrich. Ethyl (R)-2-hydroxy-4-phenylbutyrate (Isomer Distinction Reference).

Sources

- 2. researchgate.net [researchgate.net]

- 3. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 40564-46-3|6-Benzyltetrahydro-2H-pyran-2-one|BLD Pharm [bldpharm.com]

- 6. 1292210-87-7|2,3-Dihydroxypropyl 4-phenylbutanoate|BLD Pharm [bldpharm.com]

- 7. 92017-03-3|5-[Hydroxy(phenyl)methyl]dihydrofuran-2(3H)-one|BLD Pharm [bldpharm.com]

- 8. 125639-64-7|(S)-Ethyl 2-hydroxy-4-phenylbutanoate|BLD Pharm [bldpharm.com]

- 9. 34674-93-6|4-Hydroxy-4-phenylbutanoic acid|BLD Pharm [bldpharm.com]

- 10. 111636-13-6|this compound|BLD Pharm [bldpharm.com]

The Pivotal Role of Ethyl 4-Hydroxy-4-phenylbutanoate in the Asymmetric Synthesis of Benazepril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a key synthetic route to Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor. We will focus on the critical role of the chiral intermediate, ethyl (R)-2-hydroxy-4-phenylbutyrate, and the strategic chemical transformations that lead to the formation of the active pharmaceutical ingredient. This document will delve into the mechanistic rationale behind the synthetic choices, provide detailed experimental protocols, and offer insights for process optimization.

Introduction: Strategic Disconnection in Benazepril Synthesis

Benazepril is a widely prescribed medication for the management of hypertension and heart failure.[1] Its complex molecular architecture, featuring two stereocenters, necessitates a carefully designed and stereocontrolled synthetic strategy. One of the most elegant and industrially relevant approaches involves the coupling of two key fragments: the benzazepinone core and a chiral side chain derived from a phenylbutanoate derivative. This guide will illuminate the synthesis pathway that utilizes ethyl (R)-2-hydroxy-4-phenylbutyrate as the cornerstone for introducing the desired stereochemistry in the side chain.

Synthesis of the Chiral Precursor: Ethyl (R)-2-hydroxy-4-phenylbutyrate

The journey to Benazepril via this route commences with the preparation of the optically pure side-chain component, ethyl (R)-2-hydroxy-4-phenylbutyrate. The primary precursor for this chiral alcohol is the readily available ethyl 2-oxo-4-phenylbutyrate. The introduction of the hydroxyl group with the correct stereochemistry is a critical step that dictates the stereochemical purity of the final drug substance.

Two primary methodologies have proven effective for this transformation: asymmetric catalytic hydrogenation and biocatalytic reduction.

Asymmetric Catalytic Hydrogenation

This method employs a chiral catalyst to stereoselectively reduce the ketone functionality of ethyl 2-oxo-4-phenylbutyrate. A common and effective approach involves the use of a platinum catalyst modified with a chiral ligand, such as cinchonidine.[2][3] The chiral environment created by the ligand directs the hydrogenation to one face of the prochiral ketone, leading to a high enantiomeric excess of the desired (R)-alcohol.

Key Advantages:

-

High stereoselectivity.

-

Scalability for industrial production.

Biocatalytic Reduction

An increasingly popular and green alternative is the use of biocatalysts, such as whole-cell microorganisms or isolated enzymes (ketoreductases).[4][5] Various yeast strains, like Candida krusei and Pichia pastoris, have demonstrated the ability to reduce ethyl 2-oxo-4-phenylbutyrate to the (R)-alcohol with excellent enantioselectivity.[4][6] This approach offers mild reaction conditions and avoids the use of heavy metal catalysts.

Key Advantages:

-

High enantiomeric excess.

-

Environmentally friendly ("green chemistry").

-

Mild reaction conditions.

The workflow for the synthesis of this key intermediate can be visualized as follows:

Caption: Synthesis of the chiral alcohol intermediate.

Activation of the Hydroxyl Group: Paving the Way for Nucleophilic Substitution

The hydroxyl group of ethyl (R)-2-hydroxy-4-phenylbutyrate is a poor leaving group. Therefore, to facilitate the subsequent coupling with the benzazepinone core, it must be converted into a more reactive species. This is typically achieved by transforming the hydroxyl group into a sulfonate ester, which is an excellent leaving group.

Common activating agents include:

-

Trifluoromethanesulfonic anhydride (Tf₂O): This reagent reacts with the alcohol to form a triflate ester, an exceptionally good leaving group.[7][8]

-

p-Nitrobenzenesulfonyl chloride (Nosyl-Cl): This reagent forms a nosylate ester, which is also a highly effective leaving group.[1][2]

This activation step is crucial as it sets the stage for the key carbon-nitrogen bond-forming reaction.

The Core Coupling Reaction: Formation of the Benazepril Backbone

The activated ethyl (2R)-2-(sulfonyloxy)-4-phenylbutyrate is then reacted with the second key intermediate, (3S)-3-amino-1-tert-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one. This reaction is a classic SN2 (bimolecular nucleophilic substitution) reaction. The primary amine of the benzazepinone acts as the nucleophile, attacking the carbon atom bearing the sulfonate ester and displacing it.

This reaction is typically carried out in the presence of a non-nucleophilic organic base, such as N-methylmorpholine (NMM).[7][9] The role of NMM is to neutralize the sulfonic acid (e.g., triflic acid or p-nitrobenzenesulfonic acid) that is liberated during the reaction, thereby preventing the protonation of the amine nucleophile and driving the reaction to completion.[10][11]

The overall synthetic pathway can be summarized in the following diagram:

Caption: Overall synthetic scheme for Benazepril.

Experimental Protocols

The following are representative, generalized protocols for the key steps in the synthesis of Benazepril via the ethyl (R)-2-hydroxy-4-phenylbutyrate intermediate.

Synthesis of Ethyl (R)-2-hydroxy-4-phenylbutyrate

Protocol: Esterification of (R)-2-Hydroxy-4-phenylbutanoic acid [12]

-

To a solution of (R)-2-hydroxy-4-phenylbutanoic acid (1.0 eq) in absolute ethanol (approx. 25 mL per gram of acid), slowly add concentrated sulfuric acid (0.5 eq) with stirring.

-

Heat the reaction mixture to 70°C and maintain this temperature for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C.

-

Slowly add solid sodium bicarbonate to neutralize the sulfuric acid until effervescence ceases.

-

Filter the mixture to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure to remove excess ethanol.

-

To the residue, add water and extract with ethyl acetate (3x).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl (R)-2-hydroxy-4-phenylbutyrate as a colorless oil.

| Parameter | Value |

| Purity | >99% |

| Enantiomeric Excess | >99% |

| Yield | ~98% |

Synthesis of Benazepril tert-butyl ester

Protocol: Condensation of Activated Ethyl (R)-2-hydroxy-4-phenylbutyrate with Benzazepinone Derivative [9]

-

Prepare a solution of the trifluoromethanesulfonic ester of ethyl (R)-2-hydroxy-4-phenylbutyrate (1.0 eq) in dichloromethane (approx. 15 mL per gram).

-

In a separate flask, dissolve (S)-1-t-butyloxycarbonylmethyl-3-amino-2,3,4,5-tetrahydro-1H-[2]benzazepin-2-one (1.0 eq) and N-methylmorpholine (1.2 eq) in dichloromethane.

-

Add the solution of the benzazepinone derivative dropwise to the solution of the activated hydroxy ester at room temperature with stirring.

-

Stir the reaction mixture for approximately 2 hours, monitoring for completion by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benazepril tert-butyl ester.

-

The crude product can be purified by column chromatography on silica gel.

Conclusion

The synthetic route to Benazepril that proceeds through the chiral intermediate ethyl (R)-2-hydroxy-4-phenylbutyrate is a robust and highly stereocontrolled process. The key steps of asymmetric reduction to establish the desired stereocenter, activation of the hydroxyl group to a sulfonate ester, and subsequent SN2 reaction with the benzazepinone core, represent a classic and effective strategy in modern pharmaceutical synthesis. This in-depth understanding of the role of ethyl (R)-2-hydroxy-4-phenylbutyrate and the associated reaction mechanisms is crucial for researchers and drug development professionals involved in the synthesis and optimization of ACE inhibitors and other complex chiral molecules.

References

- CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents. (n.d.).

-

BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW | New Drug Approvals. (2013, September 14). Retrieved from [Link]

-

A Process For The Preparation Of Benazepril Hydrochloride - Quickcompany. (n.d.). Retrieved from [Link]

- WO2005009972A2 - Process for preparation of benazepril - Google Patents. (n.d.).

-

Benazepril Synthesis by Dr Anthony Crasto | PPTX - Slideshare. (n.d.). Retrieved from [Link]

-

Biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate with Candida krusei SW2026. (n.d.). Retrieved from [Link]

- CN1844102A - Process for preparing Benazepril hydrochloride materials - Google Patents. (n.d.).

-

Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC. (n.d.). Retrieved from [Link]

-

A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid | Request PDF. (2025, August 7). Retrieved from [Link]

- KR950013082B1 - (R) -2-hydroxy-4-phenylbutyric acid and preparation and separation method - Google Patents. (n.d.).

-

Chemo-enzymatic synthesis of ethyl ( R )-2-hydroxy-4-phenylbutyrate - CNR-IRIS. (n.d.). Retrieved from [Link]

-

N-Methylmorpholine | CAS No. 109-02-4. (n.d.). Retrieved from [Link]

Sources

- 1. A Process For The Preparation Of Benazepril Hydrochloride [quickcompany.in]

- 2. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]

- 3. CN1844102A - Process for preparing Benazepril hydrochloride materials - Google Patents [patents.google.com]

- 4. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. Chemo-enzymatic synthesis of ethyl ( R )-2-hydroxy-4-phenylbutyrate [iris.cnr.it]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Benazepril Synthesis by Dr Anthony Crasto | PPTX [slideshare.net]

- 9. WO2005009972A2 - Process for preparation of benazepril - Google Patents [patents.google.com]

- 10. products.basf.com [products.basf.com]

- 11. hnsincere.com [hnsincere.com]

- 12. Ethyl (R)-2-hydroxy-4-phenylbutyrate synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Thermodynamic Stability & Process Control of Ethyl 4-hydroxy-4-phenylbutanoate

This guide details the thermodynamic and kinetic stability profiles of Ethyl 4-hydroxy-4-phenylbutanoate (EHPB) , a critical chiral intermediate in the synthesis of ACE inhibitors such as Benazepril .

Executive Summary

This compound (EHPB) represents a classic case of "kinetic availability vs. thermodynamic instability." While the linear hydroxy ester is the required synthon for downstream activation (typically via triflation or sulfonation), the molecule possesses a high thermodynamic drive to cyclize into 5-phenyl-dihydrofuran-2(3H)-one (

This guide analyzes the competing energy landscapes governing EHPB and provides evidence-based protocols to maximize the yield of the linear isotopomer during synthesis, workup, and storage.

Part 1: The Thermodynamic Landscape

The Core Equilibrium

The stability of EHPB is governed by the intramolecular equilibrium between the linear ester and the cyclic lactone. Unlike simple aliphatic

-

Reaction:

-

Thermodynamic Driving Force:

-

Enthalpy (

): Lactonization is slightly endothermic or thermoneutral for unsubstituted chains but becomes exothermic with substitution. -

Entropy (

): The cyclization is strongly entropy-driven. The phenyl group at the 4-position restricts the conformational freedom of the linear chain (rotamer population effect), pre-organizing the molecule into a conformation favorable for ring closure. This is a manifestation of the Thorpe-Ingold Effect (gem-dialkyl effect analog). -

Gibbs Free Energy (

): For phenyl-substituted

-

The Dehydration Pathway (Secondary Instability)

Under acidic conditions or thermal stress, the benzylic hydroxyl group is prone to elimination, yielding Ethyl 4-phenylbut-3-enoate (Styrenyl impurity). This pathway is irreversible and driven by the conjugation stability of the resulting styrene system.

Part 2: Degradation Pathways & Mechanisms

The following Graphviz diagram visualizes the competing pathways. The goal of process control is to maintain the "Kinetic Trap" (Linear Form) while avoiding the "Thermodynamic Sink" (Lactone) and "Irreversible Decay" (Styrene).

Figure 1: Reaction network showing the kinetic competition between activation (Green) and degradation (Red/Yellow/Black).

Part 3: Process Control & Stabilization Protocols

To successfully utilize EHPB, one must operate under Kinetic Control . The following parameters are critical for maintaining the linear integrity of the molecule.

Solvent Selection Strategy

Solvent choice dictates the position of the equilibrium and the rate of cyclization.

| Solvent Class | Example | Impact on EHPB Stability | Recommendation |

| Protic Polar | Ethanol, Methanol | High Risk. Promotes transesterification and facilitates proton transfer required for lactonization. | Avoid during storage. Use only if driving ring-opening (with acid). |

| Aprotic Polar | DMF, DMSO | Moderate Risk. Can stabilize charged transition states; difficult to remove without heat (which promotes cyclization). | Use only if necessary for coupling steps. |

| Non-Polar | Toluene, DCM | High Stability. Poor at stabilizing the zwitterionic transition state of cyclization. | Preferred for extraction and storage. |

| Chlorinated | Dichloromethane | High Stability. Excellent for subsequent activation (triflation). | Ideal for reaction solvent. |

pH and Buffering

-

The Danger of Base: Bases catalyze the deprotonation of the hydroxyl group, making it a potent nucleophile that attacks the ester carbonyl (intramolecular alkoxide attack).

-

The Danger of Acid: Acids protonate the carbonyl oxygen, increasing electrophilicity and accelerating both lactonization and dehydration (to styrene).

-

Protocol: Maintain the "pH window of stability" between 5.5 and 6.5 . During aqueous workup (e.g., after enzymatic reduction), use a Phosphate Buffer (0.1 M, pH 6.0) . Avoid strong mineral acids for acidification; use weak organic acids (e.g., Citric acid) if pH adjustment is needed.

Temperature Thresholds

-

Storage: Store at -20°C . At Room Temperature (25°C), neat EHPB will slowly lactonize (approx. 1-5% conversion per week depending on purity).

-

Reaction: Activation reactions (e.g., with Triflic Anhydride) must be conducted at -20°C to 0°C . Above 10°C, the rate of elimination (to styrene) competes with substitution.

Part 4: Experimental Workflows

Activation Protocol (Self-Validating System)

This workflow ensures the hydroxy ester is activated before it can lactonize. The use of a non-nucleophilic base is key.

Reagents: EHPB (1.0 eq), Triflic Anhydride (

-

Preparation: Dissolve EHPB in anhydrous DCM under

atmosphere. Cool to -25°C . -

Base Addition: Add NMM slowly. Ensure temperature does not rise above -20°C.

-

Activation: Add

dropwise over 30 mins.-

Checkpoint: The solution should remain clear. Turbidity or yellowing may indicate elimination to styrene.

-

-

Monitoring: Analyze an aliquot by HPLC immediately.

-

Success Criteria: >98% conversion to Triflate, <0.5% Lactone, <0.5% Styrene.

-

-

Coupling: Add the nucleophile (e.g., Benzazepine core) immediately to the cold solution. Do not isolate the Triflate.

Analytical Method (HPLC)

To distinguish the linear ester from the lactone and styrene impurities.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 20% B to 80% B over 15 min.

-

Detection: UV at 215 nm (detects ester/lactone) and 254 nm (highly sensitive for Styrene/Phenyl ring).

-

Elution Order (Typical):

-

Acid (Hydrolysis): ~3-4 min (Most Polar)

-

Lactone: ~6-7 min

-

EHPB (Linear): ~9-10 min

-

Styrene (Impurity): ~12-13 min (Most Non-polar)

-

Process Decision Tree

Figure 2: Decision tree for the isolation and storage of EHPB to minimize degradation.

References

-

Microwave-assisted synthesis of an important intermediate of benazepril. Source: Indian Journal of Pharmaceutical Sciences, 2010. URL:[Link]

-

Stereopopulation Control. Rate and Equilibrium Enhancement in the Lactonization of (o-Hydroxyphenyl)acetic Acids. (Mechanistic parallel for phenyl-substituted lactonization). Source: Journal of the American Chemical Society / NIH. URL:[Link]

-

Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Source: Bioscience, Biotechnology, and Biochemistry, 1998. URL:[Link]

-

Kinetic Versus Thermodynamic Control of Reactions. (General principles applied to EHPB). Source: Chemistry LibreTexts. URL:[Link]

-

This compound Structure and Properties. Source: PubChem (NIH). URL:[Link]

Sources

Methodological & Application

Application Note: Enzymatic Kinetic Resolution of Ethyl 4-hydroxy-4-phenylbutanoate

Abstract & Introduction

Ethyl 4-hydroxy-4-phenylbutanoate (EHPB) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for

While asymmetric hydrogenation of the corresponding ketone is possible, it often requires expensive metal-ligand complexes. Enzymatic Kinetic Resolution (EKR) offers a robust, scalable, and metal-free alternative. This protocol details the resolution of racemic EHPB using Candida antarctica Lipase B (CALB) via irreversible transesterification. This method exploits the high enantioselectivity of CALB toward benzylic secondary alcohols, adhering to the empirical Kazlauskas rule.

Key Advantages[1]

-

High Selectivity: Typical Enantiomeric Ratio (

) > 100. -

Mild Conditions: Ambient temperature, neutral pH, organic solvent.

-

Scalability: Immobilized enzymes (e.g., Novozym 435) allow for easy recycling.

Scientific Mechanism

The resolution proceeds via a Ping-Pong Bi-Bi mechanism . The catalytic triad of the lipase (Ser-His-Asp) activates the acyl donor (vinyl acetate), forming an acyl-enzyme intermediate. The stereoselectivity arises during the deacylation step: the enzyme's chiral pocket accommodates the (R)-enantiomer of the alcohol more favorably than the (S)-enantiomer due to steric constraints on the medium vs. large substituents at the chiral center.

Reaction Scheme

-

Acyl-Enzyme Formation: Lipase + Vinyl Acetate

Acetyl-Lipase + Acetaldehyde (Tautomerized from Vinyl Alcohol). -

Enantioselective Transfer: Acetyl-Lipase + (R/S)-EHPB

Lipase + (R)-Acetate + (S)-Alcohol (Unreacted).

Mechanistic Diagram

Caption: Ping-Pong Bi-Bi mechanism for the CALB-mediated resolution of EHPB using vinyl acetate.

Materials & Equipment

Reagents

-

Substrate: Racemic this compound (Synthesized via NaBH

reduction of Ethyl 4-oxo-4-phenylbutanoate). -

Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).[1]

-

Note: Loadings are typically 10–50% w/w relative to substrate.

-

-

Acyl Donor: Vinyl Acetate (CAS: 108-05-4).

-

Role: Irreversible acyl donor; drives equilibrium forward.

-

-

Solvent: Methyl tert-butyl ether (MTBE) or Toluene (Anhydrous).

-

Rationale: Hydrophobic solvents preserve the "lid-open" active conformation of lipases.

-

Equipment

-

Orbital Shaker (temperature controlled).

-

HPLC with Chiral Column (Chiralcel OD-H or AD-H).[2]

-

Rotary Evaporator.

-

Flash Chromatography system (Silica gel).

Experimental Protocol

Substrate Preparation (Pre-cursor)

Ensure the starting material is chemically pure (>98%) before resolution.

-

Dissolve Ethyl 4-oxo-4-phenylbutanoate (10 mmol) in Ethanol (20 mL).

-

Add NaBH

(0.5 eq) at 0°C. Stir for 2 hours. -

Quench with saturated NH

Cl, extract with EtOAc, and concentrate. -

Validation: Confirm racemic alcohol formation via

H NMR.

Enzymatic Kinetic Resolution (Core Workflow)

This protocol describes the resolution on a 1.0 gram scale.

-

Preparation:

-

In a 50 mL round-bottom flask, dissolve 1.0 g (4.8 mmol) of rac-Ethyl 4-hydroxy-4-phenylbutanoate in 20 mL of anhydrous MTBE .

-

Add 2.2 mL (24 mmol, 5 eq) of Vinyl Acetate.

-

Note: Excess vinyl acetate ensures pseudo-first-order kinetics for the acyl donor.

-

-

Initiation:

-

Add 200 mg of Novozym 435 (20% w/w loading).

-

Seal the flask tightly to prevent evaporation of vinyl acetate.

-

-

Incubation:

-

Place in an orbital shaker at 35°C and 200 rpm .

-

Critical Control Point: Do not exceed 60°C; thermal deactivation of the enzyme may occur over long durations.

-

-

Monitoring:

-

Sample 50

L of the reaction mixture every 4 hours. -

Filter the aliquot (0.22

m PTFE filter) to remove enzyme beads. -

Analyze via Chiral HPLC (See Section 5).

-

Stop Point: Terminate reaction when conversion (

) reaches 50% (theoretical maximum yield for resolution). This typically takes 24–48 hours.[3]

-

-

Termination:

-

Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme.

-

Recycling: Wash the enzyme beads with MTBE (3 x 10 mL) and air dry for reuse.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to remove solvent and excess vinyl acetate.

-

Purify via Flash Column Chromatography (Hexane:EtOAc gradient 90:10

70:30). -

Fraction 1: (R)-Ethyl 4-acetoxy-4-phenylbutanoate (High

). -

Fraction 2: (S)-Ethyl 4-hydroxy-4-phenylbutanoate (Low

).

-

Workflow Diagram

Caption: Step-by-step workflow for the enzymatic resolution and separation of EHPB enantiomers.

Analytical Methods & Validation

Chiral HPLC Conditions

To calculate Enantiomeric Excess (

-

Column: Chiralcel OD-H or Chiralpak AD-H (

mm, 5 -

Mobile Phase:

-Hexane : Isopropanol (90 : 10 v/v). -

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV @ 254 nm (targeting the phenyl chromophore).

-

Retention Times (Approximate for OD-H):

-

(S)-Alcohol: ~12.8 min

-

(R)-Alcohol: ~14.5 min (if present)

-

(R)-Acetate: ~6.5 min (elutes earlier due to loss of H-bonding)

-

Calculations

Use the equations below to quantify the efficiency of the resolution.

1. Conversion (

2. Enantiomeric Ratio (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Reaction Rate | Enzyme water content too low. | Add trace water (0.01% v/v) or equilibrate enzyme at 50% humidity before use. Lipases need a micro-aqueous layer. |

| Low Selectivity ( | Temperature too high. | Lower temperature to 25°C. Selectivity often decreases as T increases. |

| Hydrolysis of Product | Water entering system. | Ensure anhydrous solvents and sealed vessel. Vinyl acetate hydrolysis produces acetic acid, which can deactivate enzyme. |

| Enzyme Aggregation | Mechanical attrition. | Use an orbital shaker instead of a magnetic stir bar to prevent grinding the immobilized beads. |

References

-

Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1723-1754. Link

- Anderson, E. M., et al. (1998). Kinetic resolution of secondary alcohols using Candida antarctica lipase B.

-

Pàmies, O., & Bäckvall, J. E. (2003). Chemoenzymatic dynamic kinetic resolution. Chemical Reviews, 103(8), 3247-3262. Link

-

RSC Accepted Manuscript Snippet. (2012). Confirmation of HPLC retention times for this compound enantiomers. Royal Society of Chemistry.[4][5] (Contextual validation from search results).

-

Breuer, M., et al. (2004). Industrial methods for the production of optically active intermediates.[6][7][8] Angewandte Chemie International Edition, 43(7), 788-824. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 3. technote.strem.com [technote.strem.com]

- 4. Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Access to high-molecular-weight poly(γ-butyrolactone) by using simple commercial catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. re.public.polimi.it [re.public.polimi.it]

- 7. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (R)-Ethyl 4-hydroxy-4-phenylbutanoate via Asymmetric Ketone Reduction

An Application Guide for Drug Development Professionals

Introduction

(R)-Ethyl 4-hydroxy-4-phenylbutanoate is a valuable chiral building block in the pharmaceutical industry, notably serving as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors such as Enalapril and Benazepril.[1][2][3] The critical importance of stereochemistry in drug efficacy and safety necessitates a robust and highly selective method for its production. This application note provides a detailed protocol and scientific rationale for the enantioselective synthesis of the (R)-enantiomer through the asymmetric reduction of the prochiral ketone, ethyl 4-oxo-4-phenylbutanoate.

Among the premier methods for asymmetric ketone reduction, the Corey-Bakshi-Shibata (CBS) reduction offers an exceptional combination of high enantioselectivity, operational simplicity, and broad substrate scope.[4][5] This method utilizes a chiral oxazaborolidine catalyst in the presence of a borane source to stereoselectively deliver a hydride to one face of the ketone, yielding the desired chiral alcohol with high optical purity.[6][7] This guide is designed for researchers and drug development professionals, offering field-proven insights into the reaction mechanism, a step-by-step experimental protocol, and methods for validation.

Scientific Rationale: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful organocatalytic method for the enantioselective reduction of a wide array of prochiral ketones.[4][6] Its reliability stems from a well-defined and predictable reaction mechanism, which ensures high levels of stereocontrol. The process is driven by the formation of a specific catalyst-reagent complex that directs the hydride transfer from a borane source to the ketone substrate.

Mechanism of Asymmetric Induction

The catalytic cycle, as elucidated by E. J. Corey and his colleagues, involves several key steps that ensure the high enantioselectivity of the reduction.[6][8]

-

Catalyst-Borane Complex Formation: The reaction initiates with the coordination of a borane molecule (e.g., from a Borane-THF complex) to the Lewis basic nitrogen atom of the (R)-CBS catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom within the oxazaborolidine ring and activates the borane to become a more potent hydride donor.[6][9]

-

Ketone Coordination: The prochiral ketone, ethyl 4-oxo-4-phenylbutanoate, then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst-borane complex. For steric reasons, the ketone orients itself so that the larger substituent (the phenyl group) is positioned away from the bulky groups on the catalyst. The coordination occurs at the sterically more accessible lone pair of the carbonyl oxygen.[9]

-

Stereoselective Hydride Transfer: The crucial hydride transfer occurs via a rigid, six-membered cyclic transition state.[6] The activated borane delivers a hydride to the Re-face of the ketone carbonyl, leading to the formation of the desired (R)-alkoxyborane intermediate.

-

Product Release and Catalyst Regeneration: The resulting alkoxyborane product is released, and the CBS catalyst is regenerated to participate in the next catalytic cycle. A final acidic or methanolic workup liberates the target chiral alcohol, (R)-Ethyl 4-hydroxy-4-phenylbutanoate.[6][9]

The rigidity of the bicyclic catalyst structure is paramount for achieving high enantiomeric excess.[9] It is also critical to conduct the reaction under strictly anhydrous conditions, as the presence of water can significantly diminish the enantioselectivity.[6][9]

Experimental Application & Protocols

This section provides a detailed, self-validating protocol for the synthesis, purification, and analysis of (R)-Ethyl 4-hydroxy-4-phenylbutanoate.

PART A: Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Recommended Purity / Grade | Supplier Example |

| Ethyl 4-oxo-4-phenylbutanoate | 6270-17-3 | C₁₂H₁₄O₃ | >98% | Sigma-Aldrich |

| (R)-2-Methyl-CBS-oxazaborolidine | 112022-81-8 | C₁₈H₂₀BNO | 1.0 M solution in Toluene | Sigma-Aldrich |

| Borane-tetrahydrofuran complex | 14044-65-6 | BH₃·THF | 1.0 M solution in THF | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | >99.9%, inhibitor-free | Acros Organics |

| Methanol (MeOH) | 67-56-1 | CH₄O | Anhydrous | Fisher Scientific |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 1 M aqueous solution | VWR |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | HPLC Grade | Fisher Scientific |

| Hexanes | 110-54-3 | C₆H₁₄ | HPLC Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | Granular | Sigma-Aldrich |

| Silica Gel | 7631-86-9 | SiO₂ | 230-400 mesh, 60 Å | SiliCycle Inc. |

PART B: Step-by-Step Synthesis Protocol

The following workflow outlines the complete process from reaction setup to final analysis.

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene, 1.0 mL, 1.0 mmol, 0.1 eq). Add 20 mL of anhydrous THF and cool the solution to -20 °C using a cryocooler or a dry ice/acetonitrile bath.

-

Borane Addition: Slowly add the borane-THF complex solution (1.0 M in THF, 6.0 mL, 6.0 mmol, 0.6 eq) dropwise to the catalyst solution over 10 minutes, ensuring the internal temperature does not exceed -15 °C. Stir the resulting mixture for 15 minutes at -20 °C.

-

Substrate Addition: In a separate dry flask, dissolve ethyl 4-oxo-4-phenylbutanoate (2.06 g, 10.0 mmol, 1.0 eq) in 10 mL of anhydrous THF. Add this substrate solution dropwise to the reaction mixture over 30 minutes via a syringe pump.

-

Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of 5 mL of methanol at -20 °C. A vigorous evolution of hydrogen gas will be observed.

-

Workup: Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvents under reduced pressure.

-

Extraction: Redissolve the crude residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL) and saturated brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

PART C: Purification and Analysis

-

Flash Column Chromatography: Purify the crude oil using flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes to isolate the pure product.

-

Structural Characterization: Combine the pure fractions and remove the solvent in vacuo. Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Determination of Enantiomeric Excess (ee): The enantiomeric purity of the final product is the most critical parameter. This is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Method: Chiral HPLC using a Chiralcel OD-H column or equivalent.

-

Mobile Phase: Typically a mixture of Hexane and Isopropanol (e.g., 95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

The two enantiomers will exhibit different retention times, allowing for the calculation of the enantiomeric excess by integrating the respective peak areas.

-

Expected Results

| Parameter | Expected Outcome |

| Chemical Yield | 85-95% (isolated yield after chromatography) |

| Enantiomeric Excess (ee) | >95% for the (R)-enantiomer |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3 (m, 5H, Ar-H), 4.7 (dd, 1H, CH-OH), 4.1 (q, 2H, OCH₂CH₃), 2.5 (t, 2H, CH₂CO), 2.1-1.9 (m, 2H, CH₂CHOH), 1.2 (t, 3H, OCH₂CH₃) |

Conclusion

The Corey-Bakshi-Shibata reduction provides a highly efficient, reliable, and scalable method for the enantioselective synthesis of (R)-Ethyl 4-hydroxy-4-phenylbutanoate. The protocol detailed in this application note, when performed with care and under strictly anhydrous conditions, consistently yields the target chiral alcohol in high yield and with excellent enantiomeric purity. The predictability of the CBS reduction makes it an authoritative and trustworthy choice for applications in pharmaceutical research and development where stereochemical control is paramount.

References

-

Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

-

Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons. [Link]

-

Wikipedia. (n.d.). Corey–Itsuno reduction. Wikipedia. [Link]

-

NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

-

Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553-5556. [Link]

-

Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Chem-Station International Edition. [Link]

-

Royal Society of Chemistry. (2017). Oxazaborolidine-catalyzed reductive parallel kinetic resolution of ketones from β-nitro-azabicycles for the synthesis of chiral hypoestestatins 1, 2. Organic & Biomolecular Chemistry. [Link]

-

NROChemistry. (2022). Noyori Hydrogenation [Video]. YouTube. [Link]

-

NROChemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. [Link]

-

ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. ISOMERLAB. [Link]

-

Royal Society of Chemistry. (2018). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]

-

Petersen, K. S., & Posner, G. H. (2008). Asymmetric, organocatalytic, three-step synthesis of gamma-hydroxy-(E)-alpha,beta-unsaturated sulfones and esters. Organic Letters, 10(20), 4685-4687. [Link]

-

ResearchGate. (n.d.). Microbial enantioselective reduction of ethyl-2-oxo-4-phenyl-butanoate. ResearchGate. [Link]

-

Su, E., et al. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. AMB Express, 14(1), 1. [Link]

-

Shimizu, S., et al. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, Biotechnology, and Biochemistry, 62(9), 1762-1767. [Link]

-

ResearchGate. (n.d.). Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. ResearchGate. [Link]

-

National Institutes of Health. (2015). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. PMC. [Link]

-

ChemRxiv. (2023). Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. ChemRxiv. [Link]

-

Klabunovskii, E. I. (1996). Catalytic asymmetric synthesis of β-hydroxyacids and their esters. Russian Chemical Reviews, 65(4), 349. [Link]

- Google Patents. (n.d.). US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone.

-

American Chemical Society. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. The Journal of Organic Chemistry, 86(24), 17453–17461. [Link]

-

ResearchGate. (n.d.). Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. ResearchGate. [Link]

-

ResearchGate. (2025). Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis... ResearchGate. [Link]

-

PubMed. (2026). Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis... PubMed. [Link]

-

American Chemical Society. (1985). Reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. Synthesis of enalapril maleate. The Journal of Organic Chemistry, 50(10), 1627–1634. [Link]

-

ResearchGate. (2026). Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis... ResearchGate. [Link]

-

National Institutes of Health. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. PubChem. [Link]

-

MDPI. (2019). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Molbank, 2019(2), M1061. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]

- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 9. youtube.com [youtube.com]

lipase-catalyzed hydrolysis of Ethyl 4-hydroxy-4-phenylbutanoate methods

Application Note & Protocol

Topic: Lipase-Catalyzed Enantioselective Hydrolysis of Ethyl 4-hydroxy-4-phenylbutanoate

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral Hydroxy Acids

Optically active 4-hydroxy-4-phenylbutanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals. The stereochemistry of this intermediate is critical for the biological activity of the final active pharmaceutical ingredient (API). Traditional chemical methods for resolving racemic mixtures often involve stoichiometric amounts of expensive and toxic resolving agents, leading to significant waste. Biocatalysis, particularly the use of lipases for kinetic resolution, presents a highly efficient, selective, and environmentally benign alternative.[1]

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds.[2] In a non-aqueous or biphasic environment, their catalytic activity can be harnessed for highly enantioselective reactions. This application note details the methods for the lipase-catalyzed kinetic resolution of racemic this compound via hydrolysis, yielding both the enantiopure acid and the unreacted ester, which can be subsequently separated.

The core of this process is a kinetic resolution, where the lipase preferentially catalyzes the hydrolysis of one enantiomer of the racemic ester at a much faster rate than the other. This results in a mixture of one enantiomer of the carboxylic acid product and the unreacted, enantiomerically enriched ester substrate.

Part 1: Foundational Principles & Experimental Design

The Mechanism of Lipase-Catalyzed Hydrolysis

The catalytic action of lipase relies on a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate residues in the enzyme's active site.[2] The hydrolysis of an ester proceeds through a two-step "ping-pong" mechanism:

-

Acylation: The serine residue performs a nucleophilic attack on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol and forming a covalent acyl-enzyme intermediate.

-

Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate. This regenerates the free enzyme and releases the carboxylic acid product.

The enantioselectivity arises from the differential fit of the two ester enantiomers within the chiral active site of the lipase. One enantiomer will achieve a more favorable orientation for nucleophilic attack, leading to a significantly higher reaction rate.

Key Parameters for Success: E-Value and Conversion

Two critical metrics define the success of a kinetic resolution:

-

Enantiomeric Excess (ee): This measures the optical purity of a sample. It is calculated as: ee (%) = [([R] - [S]) / ([R] + [S])] x 100

-

Enantiomeric Ratio (E): The E-value is a measure of the enzyme's selectivity. It is independent of conversion and is the most reliable measure of an enzyme's effectiveness for a given resolution. A high E-value is desirable, with E > 200 often considered excellent for practical applications.[3]

The relationship between conversion (c), the enantiomeric excess of the product (ee_p), and the enantiomeric excess of the substrate (ee_s) is crucial. For an ideal kinetic resolution, a conversion of approximately 50% will yield both product and remaining substrate with high enantiomeric excess.[3]

Experimental Workflow Overview

The development of a robust protocol for lipase-catalyzed hydrolysis follows a logical progression from screening to optimization and finally to a preparative scale reaction.

Caption: High-level workflow for developing a lipase-catalyzed hydrolysis protocol.

Part 2: Materials, Reagents, and Instrumentation

Materials & Reagents

| Item | Supplier/Grade | Notes |

| Racemic this compound | Synthesis grade | Substrate for hydrolysis. |

| Lipase from Candida rugosa (CRL) | e.g., Sigma-Aldrich | A commonly used lipase.[2][4] |

| Lipase from Pseudomonas cepacia (Lipase PS) | e.g., Amano Enzyme | Known for high enantioselectivity.[5][6] |

| Novozym® 435 (Immobilized Candida antarctica Lipase B) | Novozymes | Highly stable and reusable biocatalyst.[3] |

| Lipase AK from Pseudomonas fluorescens | e.g., Amano Enzyme | Another option for screening.[5][7] |

| Phosphate Buffer (0.1 M) | Analytical grade | For pH control (prepare solutions for pH 6.0, 7.0, 8.0). |

| Isooctane | HPLC grade | Organic solvent for biphasic systems. |

| Ethyl Acetate | HPLC grade | For extraction. |

| Sodium Sulfate (anhydrous) | Analytical grade | For drying organic extracts. |

| (R)- and (S)-4-hydroxy-4-phenylbutanoic acid | Chiral standards | For analytical method development. |

| n-Hexane and Isopropanol | HPLC grade | For chiral HPLC mobile phase. |

| Trifluoroacetic Acid (TFA) | HPLC grade | Mobile phase modifier for acidic analytes. |

Instrumentation

-

Shaking incubator or orbital shaker with temperature control.

-

pH meter.

-

Magnetic stirrer and stir bars.

-

Centrifuge for separating enzyme from the reaction mixture.

-

Rotary evaporator for solvent removal.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral HPLC column (e.g., Chiralcel® OD-H or Chiralpak® AD).

Part 3: Experimental Protocols

Protocol 1: Screening of Lipases for Enantioselectivity

Objective: To identify the most effective lipase for the kinetic resolution of this compound.

-

Preparation: In separate 10 mL vials, prepare a reaction mixture consisting of:

-

5 mL of 0.1 M phosphate buffer (pH 7.0).

-

5 mL of isooctane containing 50 mM racemic this compound.

-

-

Enzyme Addition: To each vial, add 20 mg of a different lipase (e.g., Candida rugosa lipase, Lipase PS, Novozym 435, Lipase AK).[5] Include a control vial with no enzyme.

-

Incubation: Seal the vials and place them in a shaking incubator at 30°C and 200 rpm.

-

Sampling: At regular intervals (e.g., 2, 4, 8, 24 hours), pause the shaking and carefully withdraw a 100 µL aliquot from the organic layer.

-

Sample Preparation for Analysis:

-

Dilute the aliquot with 900 µL of the HPLC mobile phase.

-

Filter the sample through a 0.22 µm syringe filter.

-

-

Analysis: Analyze the sample using the chiral HPLC method described in Part 4 to determine the conversion and the enantiomeric excess of the substrate and product.

-

Selection: Based on the calculated E-values, select the lipase that provides the highest enantioselectivity for further optimization. Lipase PS is often a good candidate, demonstrating a preference for the (S)-enantiomer.[5]

Protocol 2: Optimization of Reaction pH and Temperature

Objective: To determine the optimal pH and temperature for the selected lipase to maximize activity and selectivity.

-

Setup: Prepare a matrix of reaction vials using the best-performing lipase from Protocol 1.

-

Procedure: Follow the same procedure as in Protocol 1 for reaction setup, incubation, and sampling.

-

Analysis and Determination: Analyze all samples by chiral HPLC. The optimal conditions are those that yield the highest E-value in the shortest reasonable time.

Protocol 3: Preparative Scale Hydrolysis

Objective: To produce enantiomerically enriched (R)-ethyl 4-hydroxy-4-phenylbutanoate and (S)-4-hydroxy-4-phenylbutanoic acid. This protocol assumes Lipase PS is selected, which preferentially hydrolyzes the (S)-ester.[5]

-

Reaction Setup:

-

In a 250 mL flask, combine 50 mL of the optimized phosphate buffer and 50 mL of isooctane.

-

Add 1.04 g (5 mmol) of racemic this compound.

-

Add 200 mg of the selected lipase (e.g., Lipase PS).

-

-

Incubation: Stir the mixture at the optimized temperature and 200 rpm.

-

Monitoring: Monitor the reaction progress by taking aliquots from the organic phase and analyzing by chiral HPLC. Stop the reaction when the conversion is approximately 50%. This is crucial for achieving high ee for both the product and the remaining substrate.

-

Work-up - Enzyme Removal:

-

If using an immobilized enzyme like Novozym 435, simply filter it off.

-

If using a free lipase, centrifuge the mixture and decant the liquid phases.

-

-

Work-up - Product Separation:

-

Transfer the biphasic liquid to a separatory funnel.

-

Separate the aqueous and organic layers.

-

Organic Layer (contains (R)-ester): Wash the organic layer with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-ethyl 4-hydroxy-4-phenylbutanoate.

-

Aqueous Layer (contains (S)-acid): Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the (S)-4-hydroxy-4-phenylbutanoic acid with ethyl acetate (3 x 30 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Caption: Workflow for the kinetic resolution and separation of enantiomers.

Part 4: Analytical Methods

Protocol 4: Chiral HPLC Analysis

Objective: To quantify the conversion and determine the enantiomeric excess of both the ester substrate and the acid product.

-

Instrument: HPLC with UV Detector

-

Column: Chiralcel® OD-H (250 x 4.6 mm, 10 µm) or equivalent polysaccharide-based chiral stationary phase.

-

Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).[9]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Temperature: 25°C

-

Injection Volume: 10 µL

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample.

-

Identify the peaks based on the retention times of the racemic substrate and chiral standards. Typically, the acid will have a different retention time than the ester, and the enantiomers of each will be resolved.

-

Integrate the peak areas for each enantiomer.

Calculations:

-

Conversion (c %): c (%) = [Area_Acid / (Area_Acid + Area_Ester)] x 100

-

Enantiomeric Excess of Substrate (ee_s %): ee_s (%) = [|Area_(R)-Ester - Area_(S)-Ester| / (Area_(R)-Ester + Area_(S)-Ester)] x 100

-

Enantiomeric Excess of Product (ee_p %): ee_p (%) = [|Area_(S)-Acid - Area_(R)-Acid| / (Area_(S)-Acid + Area_(R)-Acid)] x 100

| Lipase Screen (Hypothetical Data at 24h) | Conversion (%) | ee_s (%) | ee_p (%) | E-Value |

| Candida rugosa Lipase (CRL) | 45 | 75 | 92 | 25 |

| Lipase PS (P. cepacia) | 51 | 98 | 94 | >150 |

| Novozym 435 (C. antarctica B) | 35 | 45 | 85 | 15 |

| Lipase AK (P. fluorescens) | 48 | 82 | 90 | 40 |

Part 5: Trustworthiness & Field-Proven Insights

-

Why a Biphasic System? The use of a buffer-organic solvent system is advantageous. The substrate has higher solubility in the organic phase, while the enzyme remains active at the aqueous-organic interface. This setup can also facilitate product separation, as the resulting carboxylic acid is more soluble in the aqueous phase, especially at basic pH.

-

Immobilization is Key for Industrial Application: While free lipases are excellent for screening, immobilized enzymes like Novozym 435 or lipase immobilized on Immobead 150 offer superior stability, resistance to organic solvents, and crucial reusability, which significantly reduces process costs.[10][11][12]

-

Controlling Water Activity: In enzymatic reactions in organic media, water plays a dual role. It is a reactant in hydrolysis but can also affect enzyme structure and activity. In a biphasic system, the aqueous buffer saturates the organic phase, providing sufficient water for the reaction. Excessive water, however, can lead to enzyme aggregation and reduced activity.[13]

-

Troubleshooting Low Enantioselectivity: If the E-value is consistently low, consider screening a wider range of lipases. Alternatively, enzyme performance can sometimes be improved by changing the ester group of the substrate (e.g., from ethyl to propyl or butyl ester) or by exploring transesterification in an organic solvent with a suitable acyl donor instead of hydrolysis.[5][14]

References

-

Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst. (n.d.). Trans Tech Publications Ltd. [Link]

-

Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic, 40(3-4), 111-120. [Link]

-

Gudiña, E. J., et al. (2015). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2015(21), 4731-4739. [Link]

-

Mustranta, A., Forssell, P., & Poutanen, K. (1993). Hydrolysis of steryl esters by a lipase (Lip 3) from Candida rugosa. Enzyme and Microbial Technology, 15(2), 133-137. [Link]

-

Cygler, M., & Schrag, J. D. (1997). Comparative kinetic study of lipases A and B from Candida rugosa in the hydrolysis of lipid p-nitrophenyl esters in mixed micelles with Triton X-100. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1346(1-2), 133-144. [Link]

-

Subroto, E., Indiarto, R., Pangawikan, A. D., & Huda, S. (2020). Characteristics, immobilization, and application of Candida rugosa lipase: a review. Jurnal Aplikasi Teknologi Pangan, 9(3). [Link]

-

Zhang, H., & Xu, J. (2018). Catalytic activity of Candida Rugosa lipase. IOP Conference Series: Earth and Environmental Science, 186, 012046. [Link]

-

IUPAC. (1996). Analytical Chiral Separation Methods. Pure and Applied Chemistry, 68(7), 1471-1477. [Link]

-

Wang, Y., & Chen, S. (2012). Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst. Advanced Materials Research, 550-553, 115-118. [Link]

-

Zhang, Y., et al. (2023). Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica. Foods, 14(24), 4272. [Link]

-

de Souza, R. O. M. A., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(4), 6804-6842. [Link]

-

O'Connor, C. J., & Soultani-Vahid, S. (2019). Immobilisation of Candida rugosa lipase on a highly hydrophobic support. Journal of Molecular Catalysis B: Enzymatic, 134, 213-220. [Link]

-

Tan, H., et al. (2021). Biochemical and Physical Characterization of Immobilized Candida rugosa Lipase on Metal Oxide Hybrid Support. Catalysts, 11(11), 1369. [Link]

-

Palomo, J. M., et al. (2004). Reactivity of pure Candida rugosa lipase isoenzymes (Lip1, Lip2, and Lip3) in aqueous and organic media. influence of the isoenzymatic profile on the lipase performance in organic media. Biotechnology Progress, 20(1), 30-36. [Link]

-

Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Separation Science, 2623-2631. [Link]

-

Diaz, P., et al. (2022). Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports. International Journal of Molecular Sciences, 23(21), 13429. [Link]

-

Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. [Link]

-

Al-Ghananeem, A. M., & El-Aneed, A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 478. [Link]

-

Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(10). [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Method Development. Technical Note. [Link]

-

Szymańska, J. P., & Skrobiszewska, K. (2018). Application of Lecitase® Ultra-Catalyzed Hydrolysis to the Kinetic Resolution of (E)-4-phenylbut-3-en-2-yl Esters. Molecules, 23(10), 2505. [Link]

-

Yadav, S., et al. (2022). Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4. BioMed Research International, 2022, 8881278. [Link]

Sources

- 1. moodle2.units.it [moodle2.units.it]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrolysis of steryl esters by a lipase (Lip 3) from Candida rugosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. re.public.polimi.it [re.public.polimi.it]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. 固定在Immobead 150上的脂肪酶 来源于皱褶假丝酵母 ≥100 U/g | Sigma-Aldrich [sigmaaldrich.com]

- 11. Immobilisation of Candida rugosa lipase on a highly hydrophobic support: A stable immobilised lipase suitable for non-aqueous synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 14. repository.tudelft.nl [repository.tudelft.nl]

asymmetric hydrogenation to produce Ethyl 4-hydroxy-4-phenylbutanoate

Abstract

This application note details the protocol for the enantioselective synthesis of Ethyl 4-hydroxy-4-phenylbutanoate (EHPB) via asymmetric hydrogenation of Ethyl 4-oxo-4-phenylbutanoate (EOPB). While biocatalytic routes exist, this guide focuses on chemocatalytic asymmetric hydrogenation (AH) using Ruthenium(II)-diphosphine/diamine complexes. This method offers scalability, precise enantiomeric control (>95% ee), and high turnover frequencies (TOF) suitable for pharmaceutical intermediate production. Special attention is given to the "spontaneous lactonization" risk, where the product cyclizes to 5-phenyl-

Introduction & Strategic Analysis

This compound is a critical chiral synthon used in the synthesis of ACE inhibitors and GABA analogs. The substrate, Ethyl 4-oxo-4-phenylbutanoate, presents a specific chemoselectivity challenge: it is a

Therefore, the catalyst design must rely on the electronic and steric recognition of the ketone moiety itself (effectively treating it as an acetophenone derivative) rather than chelation.

The Solution: The Noyori-type Ruthenium(II) trans-diphosphine/diamine complexes (e.g.,

Catalyst Selection & Mechanism

For this specific transformation, we utilize a Ru(II)-BINAP/Diamine system.

-

Catalyst:

(or the DAIPEN analog for higher activity). -

Role of Base: A strong base (e.g.,

-BuOK) is required to generate the active 16-electron Ru-hydride species. -

Mechanism: The reaction proceeds via a non-classical metal-ligand bifunctional mechanism. The amine proton (

) on the ligand and the hydride (

Mechanistic Pathway (Graphviz)

Figure 1: Bifunctional mechanism showing the activation and hydrogen transfer cycle.

Experimental Protocols

Safety Pre-Read

-

High Pressure: Hydrogenation requires pressurized vessels (10–50 bar). Ensure burst disks are rated correctly.

-

Pyrophoric Hazards: Ruthenium phosphine complexes can be air-sensitive; handle under inert atmosphere (Argon/Nitrogen).

Protocol A: High-Pressure Asymmetric Hydrogenation (Preferred)

Reagents:

-

Substrate: Ethyl 4-oxo-4-phenylbutanoate (1.0 eq)

-

Catalyst:

(S/C ratio: 1000:1 to 2000:1) -

Base:

-BuOK (Potassium tert-butoxide) (10.0 eq relative to catalyst; 0.01 eq relative to substrate) -

Solvent: Anhydrous Ethanol (degassed)

-

Gas: Hydrogen (

) 99.999%

Step-by-Step Workflow:

-

Vessel Prep: Dry a stainless steel autoclave (e.g., Parr reactor) at 100°C under vacuum for 1 hour. Cool to RT under Argon.

-

Substrate Loading: In a glovebox or under strict Schlenk conditions, dissolve EOPB (10 mmol, 2.06 g) in degassed Ethanol (10 mL).

-

Catalyst Addition: Add the Ru-catalyst (0.01 mmol, ~10 mg) and

-BuOK (0.1 mmol, 11 mg) to the solution. The solution often turns orange/yellow. -

Transfer: Cannulate the mixture into the autoclave.

-

Purge: Pressurize with

to 5 bar and vent (repeat 3x) to remove trace -

Reaction: Pressurize to 30 bar (435 psi) . Heat to 30°C . Stir vigorously (1000 rpm) to eliminate mass transfer limitations.

-

Monitoring: Run for 12–24 hours. Monitor

uptake curve if available. -

Quench: Vent

carefully. Dilute with cold Ethyl Acetate. -

Filtration: Filter through a short pad of silica to remove the catalyst.

-

Concentration: Evaporate solvent under reduced pressure (keep bath < 40°C to prevent lactonization).

Protocol B: Asymmetric Transfer Hydrogenation (ATH) (Alternative)

Useful if high-pressure equipment is unavailable.

-

H-Source: Formic Acid / Triethylamine (5:2 azeotrope).

-

Catalyst:

(Noyori-Ikariya catalyst). -

Condition: Run at 25°C in Dichloromethane (DCM) or neat.

-

Note: ATH is generally slower and may require lower S/C ratios (e.g., 200:1) for this specific substrate compared to high-pressure hydrogenation.

Process Control: The Lactonization Risk

A critical instability mode for EHPB is the intramolecular cyclization to 5-phenyl-dihydrofuran-2(3H)-one (5-phenyl-

Trigger Factors:

-

Acidic pH (catalyzed ester hydrolysis/cyclization).

-

Temperatures > 60°C.

-

Prolonged storage in protic solvents.

Control Strategy:

-

Workup: Ensure the crude mixture is neutral or slightly basic before concentration.

-

Storage: Store as the neat oil at -20°C.

-

Intentional Cyclization: If the lactone is the desired final product, treat the EHPB with catalytic

-TsOH in Toluene (reflux) to drive cyclization quantitatively.

Workflow Diagram (Graphviz)

Figure 2: Workflow decision tree emphasizing the divergence between isolating the hydroxy ester vs. the lactone.

Analytical Methods

To validate the protocol, precise analytical methods are required.

Enantiomeric Excess (HPLC)

Separation of the (R) and (S) enantiomers is achieved using chiral stationary phases based on amylose or cellulose derivatives.

| Parameter | Condition |

| Column | Daicel Chiralcel OD-H or Chiralpak AD-H ( |

| Mobile Phase | Hexane : Isopropanol (90 : 10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV @ 210 nm or 254 nm |

| Temperature | 25°C |

| Retention | (S)-EHPB elutes first; (R)-EHPB elutes second (Confirm with standards) |

Conversion (GC-FID or 1H NMR)

-

NMR: Monitor the shift of the

-proton (next to carbonyl) or the disappearance of the ketone signal. -

GC: DB-5 or HP-5 column. EOPB and EHPB separate easily based on boiling point differences.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning ( | Improve degassing; increase catalyst loading; ensure solvent is anhydrous. |

| Low ee | Racemization via enolization. | Reduce reaction temperature; ensure Base/Catalyst ratio is optimal (too much base can cause racemization). |

| Lactone Formation | Workup too hot or acidic. | Keep bath <40°C; wash organic layer with |

| Slow Reaction | Mass transfer limit. | Increase stirring speed (>1000 rpm) or |

References

-

Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73.

-

Ohkuma, T., et al. (1995). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society, 117(9), 2675–2676.

-

Touge, T., & Nara, H. (2011). Development of the Ruthenium-Catalyzed Asymmetric Hydrogenation of Esters. Organic Process Research & Development, 15(5), 1121–1131. (Context on ester/lactone stability).

-

Daicel Corporation. (n.d.).[1] Chiral Selector Selection Guide (Chiralcel OD-H Applications).

Disclaimer: This application note is for research purposes. The synthesis of pharmaceutical intermediates requires strict adherence to GMP and safety regulations.

Sources

Application Note: Scalable Biocatalytic Production of Ethyl 4-hydroxy-4-phenylbutanoate

Executive Summary & Process Rationale

This guide details the scale-up protocol for the asymmetric synthesis of Ethyl 4-hydroxy-4-phenylbutanoate via the enzymatic reduction of Ethyl 4-oxo-4-phenylbutanoate . While the 2-hydroxy isomer (HPBE) is a well-known intermediate for ACE inhibitors like Benazepril [1], the 4-hydroxy regioisomer represents a distinct class of chiral γ-hydroxy esters, often serving as precursors for chiral lactones (e.g., 5-phenyl-dihydro-furan-2-one) and other bioactive scaffolds.

Why Biocatalysis? Traditional chemical hydrogenation (e.g., Ru-BINAP) often requires high pressure (hydrogenation autoclaves), expensive chiral ligands, and rigorous heavy metal remediation [2]. In contrast, the biocatalytic route using Ketoreductases (KREDs) coupled with Glucose Dehydrogenase (GDH) offers:

-

Stereoselectivity: >99% ee (enantiomeric excess) is achievable.

-

Ambient Conditions: Atmospheric pressure and mild temperatures (30°C).

-

Scalability: Linear scalability from microplate to fermenter.

Process Chemistry & Mechanism

The core transformation is the stereoselective reduction of the benzylic ketone. To drive the equilibrium forward and manage cost, we utilize a coupled cofactor regeneration system.

Reaction Scheme

The KRED enzyme reduces the substrate using NADPH. The oxidized cofactor (NADP+) is immediately recycled back to NADPH by GDH, which oxidizes Glucose to Gluconic Acid (resulting in a pH drop that must be managed).

Figure 1: Coupled enzymatic cycle utilizing KRED for reduction and GDH for cofactor regeneration.

Critical Process Parameters (CPPs)

Before initiating the 10L pilot run, the following parameters must be optimized in the lab (50mL scale).

| Parameter | Optimal Range | Scientific Rationale |

| pH | 6.5 – 7.5 | GDH activity produces gluconic acid. Without titration, pH drops rapidly, denaturing the KRED. Automated base addition (NaOH) is mandatory. |

| Temperature | 28°C – 30°C | Balance between reaction rate and enzyme stability. >35°C often leads to rapid enzyme deactivation. |

| Substrate Loading | 50 – 100 g/L | High loading improves volumetric productivity but may cause substrate inhibition or emulsion issues. |

| Co-solvent | 5% - 10% DMSO or IPA | The substrate is hydrophobic. A co-solvent aids mass transfer without deactivating the enzyme. |

| Cofactor Conc. | 0.5 – 1.0 mM | NADP+ is expensive. We rely on the cycling number (turnovers), not stoichiometric quantities. |

Protocol 1: Biocatalyst Screening (Lab Scale)

Objective: Identify the specific KRED variant that yields the desired enantiomer (R or S) with >95% conversion.

-

Preparation: Prepare a master mix containing:

-

Phosphate Buffer (100 mM, pH 7.0)

-

NADP+ (1.0 mM)

-

Glucose (1.5 equivalents relative to substrate)

-

GDH (5 U/mL)

-

-